5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core, a benzo[d][1,3]dioxole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves multiple steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-chloroethylamine.
Alkylation: The 1,3-benzodioxole is alkylated with 2-chloroethylamine to form an intermediate.
Condensation: This intermediate undergoes condensation with 4-hydroxybenzaldehyde to form a Schiff base.
Cyclization: The Schiff base is then cyclized with 1,3-dimethyl-2-imidazolidinone under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the alkylation and condensation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the imidazole ring, leading to the formation of dihydro derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction can yield dihydrobenzimidazole derivatives.
Substitution: Substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antioxidant and anti-inflammatory agent.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it a valuable intermediate in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with various molecular targets. The benzimidazole core can interact with DNA and proteins, leading to the inhibition of cell proliferation. The benzo[d][1,3]dioxole moiety can scavenge free radicals, providing antioxidant activity. The phenoxy group can interact with enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds such as piperine and safrole share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Uniqueness
The uniqueness of 5-[2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combination of functional groups, which provides a multifaceted mechanism of action
Properties
Molecular Formula |
C26H27N3O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-[2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C26H27N3O5/c1-28-21-9-6-19(12-22(21)29(2)26(28)31)23(30)15-32-20-7-3-17(4-8-20)13-27-14-18-5-10-24-25(11-18)34-16-33-24/h3-12,23,27,30H,13-16H2,1-2H3 |
InChI Key |
RQAUZADSPOQGJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCC4=CC5=C(C=C4)OCO5)O)N(C1=O)C |
Origin of Product |
United States |
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